molecular formula C10H9F4NO B13054114 1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone

1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone

Katalognummer: B13054114
Molekulargewicht: 235.18 g/mol
InChI-Schlüssel: GSHCRHFMXXUUMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone is a chemical compound characterized by the presence of an amino group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring

Vorbereitungsmethoden

One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

In industrial production, the synthesis may be scaled up using similar methods but optimized for larger quantities and cost-effectiveness. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include catalysts like palladium for coupling reactions, and solvents such as ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Wirkmechanismus

The mechanism of action of 1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethyl groups can enhance its binding affinity and specificity, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other aminoacetone derivatives with different substituents on the phenyl ring. For example:

    1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]acetone: This compound has a chloro group instead of a fluoro group, which can affect its reactivity and biological activity.

    1-Amino-1-[4-fluoro-3-(methyl)phenyl]acetone: The presence of a methyl group instead of a trifluoromethyl group can lead to differences in chemical properties and applications.

The uniqueness of 1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone lies in the combination of the fluoro and trifluoromethyl groups, which impart distinct chemical and biological properties that are valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C10H9F4NO

Molekulargewicht

235.18 g/mol

IUPAC-Name

1-amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H9F4NO/c1-5(16)9(15)6-2-3-8(11)7(4-6)10(12,13)14/h2-4,9H,15H2,1H3

InChI-Schlüssel

GSHCRHFMXXUUMX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=CC(=C(C=C1)F)C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.